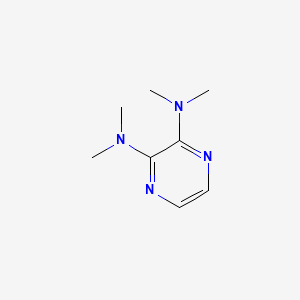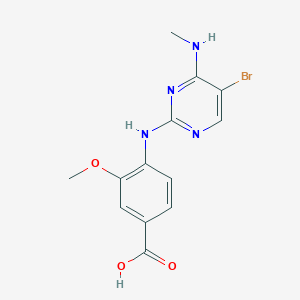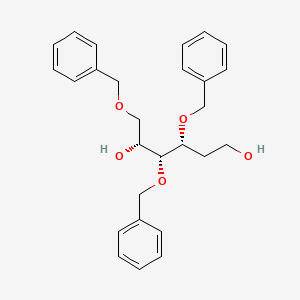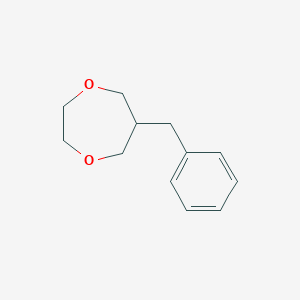![molecular formula C5H3N3O B13100350 Isoxazolo[5,4-d]pyrimidine CAS No. 272-04-8](/img/structure/B13100350.png)
Isoxazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of an isoxazole ring and a pyrimidine ring. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development .
Preparation Methods
The synthesis of isoxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Chemical Reactions Analysis
Isoxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring system.
Scientific Research Applications
Isoxazolo[5,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoxazolo[5,4-d]pyrimidine involves its interaction with molecular targets such as Toll-like receptor 7. Upon binding to this receptor, the compound triggers a signaling cascade that leads to the activation of the myeloid differentiation primary response protein 88 (MyD88) pathway. This results in the release and translocation of activated NF-κB or AP-1 to the nucleus, where the expression of pro-inflammatory cytokines and type I interferons is induced .
Comparison with Similar Compounds
Isoxazolo[5,4-d]pyrimidine can be compared to other heterocyclic compounds such as oxazolo[5,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine. While these compounds share similar structural features, this compound is unique in its ability to selectively target Toll-like receptor 7, making it a valuable scaffold for the development of immune-modulating drugs .
Similar Compounds
- Oxazolo[5,4-d]pyrimidine
- Pyrazolo[4,3-d]pyrimidine
- Isoxazole derivatives
This compound stands out due to its high selectivity and potency in modulating immune responses, which makes it a promising candidate for therapeutic applications.
Properties
CAS No. |
272-04-8 |
|---|---|
Molecular Formula |
C5H3N3O |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C5H3N3O/c1-4-2-8-9-5(4)7-3-6-1/h1-3H |
InChI Key |
LGWJJQHOHBAZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NOC2=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)

![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)


![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)

![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)




![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
